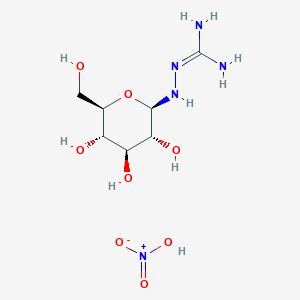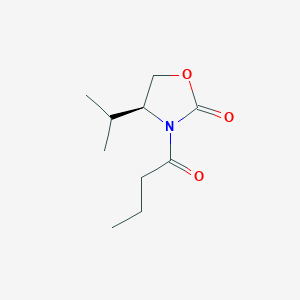
2,1-Benzisoxazole, 7-ethyl-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1-Benzisoxazole, 7-ethyl-3-methyl- is a heterocyclic organic compound that has been of interest to researchers in various fields due to its unique chemical properties. This compound has been synthesized using different methods and has been studied for its potential applications in scientific research, particularly in the areas of medicinal chemistry, pharmacology, and biochemistry.
Mechanism Of Action
The mechanism of action of 2,1-Benzisoxazole, 7-ethyl-3-methyl- is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which plays a key role in the production of prostaglandins, and topoisomerase II, which is involved in DNA replication and repair.
Biochemical And Physiological Effects
2,1-Benzisoxazole, 7-ethyl-3-methyl- has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been reported to reduce inflammation and pain by inhibiting the production of prostaglandins. Additionally, it has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2,1-Benzisoxazole, 7-ethyl-3-methyl- in lab experiments is its ability to exhibit various biological activities, making it a potential candidate for drug development. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on 2,1-Benzisoxazole, 7-ethyl-3-methyl-. One of the areas of interest is its potential use as a fluorescent probe for the detection of metal ions. Another area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 2,1-Benzisoxazole, 7-ethyl-3-methyl- has been reported in various research articles. One of the commonly used methods involves the reaction of 3-methyl-2-nitrobenzoic acid with ethylamine in the presence of sodium ethoxide. The product obtained is then treated with phosphorus oxychloride to yield the final product. Another method involves the reaction of 3-methylsalicylic acid with ethyl chloroformate in the presence of triethylamine. The product obtained is then treated with sodium hydroxide to yield the final product.
Scientific Research Applications
2,1-Benzisoxazole, 7-ethyl-3-methyl- has been studied for its potential applications in scientific research, particularly in the areas of medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
108562-69-2 |
|---|---|
Product Name |
2,1-Benzisoxazole, 7-ethyl-3-methyl- |
Molecular Formula |
C10H11NO |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
7-ethyl-3-methyl-2,1-benzoxazole |
InChI |
InChI=1S/C10H11NO/c1-3-8-5-4-6-9-7(2)12-11-10(8)9/h4-6H,3H2,1-2H3 |
InChI Key |
KFNIEDOAKIKWFM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC2=C(ON=C21)C |
Canonical SMILES |
CCC1=CC=CC2=C(ON=C21)C |
Other CAS RN |
108562-69-2 |
synonyms |
2,1-Benzisoxazole,7-ethyl-3-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)

![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)

![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)








